2-Benzyl-3-cyclohexylphenol
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Overview
Description
2-Benzyl-3-cyclohexylphenol is an organic compound that belongs to the class of phenols Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-3-cyclohexylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzyl chloride reacts with cyclohexylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the phenolic hydroxyl group is converted to a quinone structure. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclohexylbenzene derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl or cyclohexyl positions. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups to the aromatic ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, hydrogen gas (H2) with a palladium catalyst.
Substitution: HNO3, H2SO4, halogenation with bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Cyclohexylbenzene derivatives.
Substitution: Nitro, halogenated, or alkylated phenol derivatives.
Scientific Research Applications
2-Benzyl-3-cyclohexylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-cyclohexylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic structure allows for interactions with cellular membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Phenol: The simplest phenolic compound, used as a disinfectant and precursor to many other chemicals.
2-Phenylphenol: Similar structure with a phenyl group instead of a benzyl group, used as a fungicide and disinfectant.
Cyclohexylphenol: Lacks the benzyl group, used in the production of resins and plasticizers.
Uniqueness: 2-Benzyl-3-cyclohexylphenol is unique due to the presence of both benzyl and cyclohexyl groups, which confer distinct chemical and physical properties. This combination enhances its potential for diverse applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
64423-51-4 |
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Molecular Formula |
C19H22O |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-benzyl-3-cyclohexylphenol |
InChI |
InChI=1S/C19H22O/c20-19-13-7-12-17(16-10-5-2-6-11-16)18(19)14-15-8-3-1-4-9-15/h1,3-4,7-9,12-13,16,20H,2,5-6,10-11,14H2 |
InChI Key |
ZPLUZXUFWAYEQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C(=CC=C2)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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